molecular formula C22H20N4O2S B6565261 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1021255-22-0

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6565261
CAS No.: 1021255-22-0
M. Wt: 404.5 g/mol
InChI Key: HFLCHBWNNIOBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide belongs to the pyrazolo-pyrazine class, characterized by a sulfanylacetamide linker and aromatic substituents. Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2, a sulfanyl moiety at position 4, and an N-(4-methylphenyl)acetamide side chain. This scaffold is designed to optimize interactions with biological targets, leveraging the electron-donating methoxy group and the hydrophobic methylphenyl group for enhanced bioavailability and target binding .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-3-7-17(8-4-15)24-21(27)14-29-22-20-13-19(25-26(20)12-11-23-22)16-5-9-18(28-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLCHBWNNIOBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic organic compound with a complex structure that includes a pyrazolo[1,5-a]pyrazine core and a thioacetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer and inflammatory pathways.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O3SC_{22}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 420.5 g/mol. The structure features a thioether functional group, which is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H20N4O3SC_{22}H_{20}N_{4}O_{3}S
Molecular Weight420.5 g/mol
CAS NumberNot specified

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer pathways. Similar compounds have shown effectiveness in modulating enzyme activity, suggesting potential therapeutic applications.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that can lead to changes in cellular functions, including apoptosis in cancer cells.

Biological Activity and Research Findings

Research on compounds structurally similar to this compound indicates promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound could act as an inhibitor of certain protein kinases involved in cancer progression. Its structural features may enhance binding affinity to target proteins, promoting its efficacy as a therapeutic agent.
  • Anti-inflammatory Effects : The presence of the thioacetamide moiety suggests potential anti-inflammatory activity, as compounds with similar structures have been reported to modulate inflammatory responses.
  • Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to specific kinase domains, suggesting its potential as a selective inhibitor.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyrazolo Derivatives : A study demonstrated that pyrazolo derivatives exhibit significant kinase inhibition, leading to reduced tumor growth in xenograft models. This supports the hypothesis that similar compounds may have anticancer properties.
  • Inflammatory Pathway Modulation : Another study focused on thioacetamides showed their ability to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Variations and Physical Properties
Compound Name / ID Substituents (R1, R2) Melting Point (°C) Yield (%) Key Observations
Target Compound R1 = 4-OCH₃; R2 = 4-CH₃C₆H₄ Not reported Not reported Sulfanyl linker enhances solubility
2-(4-Methoxyphenylamino)-7-phenyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (18h) R1 = NH(4-OCH₃); R2 = 4-CH₃C₆H₄ 261 74 Higher thermal stability vs. non-amide analogues
7-(4-Chlorophenyl)-2-(4-methoxyphenylamino)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (18k) R1 = NH(4-OCH₃); R2 = 4-ClC₆H₄ 267–269 71 Chloro substituent increases melting point
G420-0189 R1 = 4-CH₃; R2 = 3-CN-C₆H₄ Not reported N/A Cyano group improves electronic interactions
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide R1 = 4-Cl; R2 = 3-SCH₃-C₆H₄ Not reported N/A Dual sulfanyl groups may enhance redox activity

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., in 18k) increase melting points by 10–15°C compared to methoxy or methyl groups, suggesting stronger crystal packing .
  • Sulfanyl Linkers : The sulfanyl moiety in the target compound and analogues (e.g., G420-0502) improves solubility in polar solvents, critical for in vivo applications .
  • Aromatic Planarity : In cyclopenta[g]pyrazolo[1,5-a]pyrimidines, methoxyphenyl substituents reduce dihedral angles (3.6° in compound IV), enhancing conjugation and stability .

Comparison with Analogues :

  • 18h–18l Series : Synthesized in 68–76% yields using one-pot condensation, highlighting efficiency for carboxamide derivatives .
  • Pyrazolo[3,4-b]pyridines : Alkylation with K₂CO₃ in DMF achieves moderate yields (50–70%), indicating sensitivity to base strength .
Table 2: Reported Bioactivities of Analogues
Compound Class / ID Biological Activity IC₅₀ / Inhibition Rate Key Structural Feature
Pyrazolo[1,5-a]pyrimidines Antitumor (e.g., EGFR inhibition) Not reported Carboxamide side chain
G420-0502 Hypothetical kinase inhibition Not tested Fluorophenyl and methoxy groups
Triazolo[1,5-a]pyrimidines Herbicidal and antifungal 40–43% TMV inhibition Acetylhydrazone side chain

SAR Insights :

  • Methoxy Groups : Enhance binding to hydrophobic pockets (e.g., in carbonic anhydrase inhibitors) .
  • Sulfonamide Linkers : Improve cytotoxicity in benzenesulfonamide derivatives (e.g., 39 in ) .
  • Chiral Centers : In triazolo[1,5-a]pyrimidines, chirality increases herbicidal activity by 20–30% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.